molecular formula C11H17N3O2S B6242793 N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide CAS No. 2411263-38-0

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide

Cat. No.: B6242793
CAS No.: 2411263-38-0
M. Wt: 255.3
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Description

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Propan-2-yloxy Group: The propan-2-yloxy group can be introduced through nucleophilic substitution reactions using alkyl halides.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the thiadiazole derivative with acryloyl chloride under basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structural features. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities.

    Materials Science: Thiadiazole derivatives are known for their electronic properties, making this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Mechanism of Action

The mechanism of action of N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide include other thiadiazole derivatives such as:

    2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals.

    2-(Methylthio)-1,3,4-thiadiazole: Exhibits herbicidal activity.

The uniqueness of this compound lies in its specific substituents, which may confer distinct biological or electronic properties compared to other thiadiazole derivatives.

Properties

CAS No.

2411263-38-0

Molecular Formula

C11H17N3O2S

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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